molecular formula C21H16N2OS B2459260 2-Benzylsulfanyl-3-phenylquinazolin-4-one

2-Benzylsulfanyl-3-phenylquinazolin-4-one

Cat. No.: B2459260
M. Wt: 344.4 g/mol
InChI Key: STGAQMVRGXPRKM-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-3-phenylquinazolin-4-one is a chemical compound with the molecular formula C21H16N2OS and a molecular weight of 344.438 g/mol . It is part of the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-Benzylsulfanyl-3-phenylquinazolin-4-one typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Benzylsulfanyl-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Benzylsulfanyl-3-phenylquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets, such as protein kinases. It acts as a multi-kinase inhibitor, interfering with the signaling pathways that regulate cell growth and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising compound for anti-cancer therapy.

Comparison with Similar Compounds

2-Benzylsulfanyl-3-phenylquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

2-benzylsulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20-18-13-7-8-14-19(18)22-21(23(20)17-11-5-2-6-12-17)25-15-16-9-3-1-4-10-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGAQMVRGXPRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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